

Application Notes and Protocols for In Vivo Studies with BMS-605541

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Compound of Interest		
Compound Name:	BMS-605541	
Cat. No.:	B10788190	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo experimental studies with **BMS-605541**, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). The protocols outlined below are based on established preclinical research to ensure reproducibility and accuracy in assessing the compound's efficacy and pharmacokinetic profile.

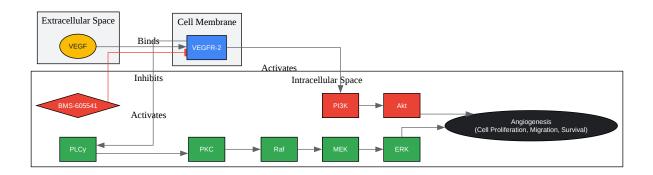
Mechanism of Action

BMS-605541 is an ATP-competitive inhibitor of VEGFR-2, a key mediator of angiogenesis, which is the formation of new blood vessels.[1] By selectively targeting VEGFR-2, **BMS-605541** disrupts the signaling cascade that promotes the proliferation and migration of endothelial cells, thereby inhibiting tumor growth, which is highly dependent on neovascularization. **BMS-605541** has demonstrated significant antitumor activity in various preclinical models, including human lung (L2987) and colon (HCT-116) carcinoma xenografts.[2]

Signaling Pathway

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a complex signaling cascade. This process, known as dimerization and autophosphorylation, activates several downstream pathways, including the PLCy-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways. These pathways are crucial for promoting endothelial cell proliferation, survival, and migration, which are essential for angiogenesis.





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VEGFR-2 Signaling Pathway and Inhibition by BMS-605541.

Quantitative Data

Pharmacokinetic Parameters of BMS-605541 in Mice

The following table summarizes the pharmacokinetic profile of **BMS-605541** in mice following oral gavage and intravenous injection. This data is critical for designing in vivo efficacy studies and interpreting the results.

Species	Administr ation Route	Dose (mg/kg)	Cmax (µM)	Tmax (h)	AUC (μM·h)	T1/2 (h)
Mouse	Oral Gavage	90	148	0.5	649 (0-24 h)	1.7
Mouse	Intravenou s Injection	10	11.8	-	-	1.7

Data sourced from chemicalbook.com[3]

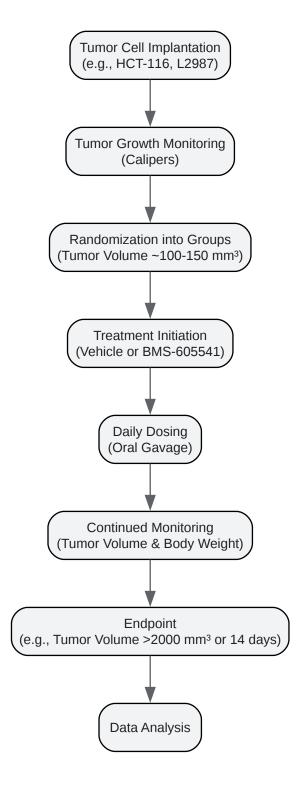


Experimental Protocols In Vivo Xenograft Efficacy Study

This protocol details the methodology for evaluating the antitumor efficacy of **BMS-605541** in a subcutaneous xenograft model using human cancer cell lines.

- 1. Cell Culture and Preparation:
- Culture human colon carcinoma HCT-116 or human lung carcinoma L2987 cells in appropriate media and conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or phosphate-buffered saline (PBS).
- Determine cell viability using a suitable method (e.g., trypan blue exclusion); viability should be >90%.
- 2. Animal Model:
- Utilize immunodeficient mice (e.g., athymic nude or SCID mice), aged 6-8 weeks.
- Allow mice to acclimate for at least one week before the start of the experiment.
- 3. Tumor Implantation:
- Subcutaneously inject 1 x 10^7 viable HCT-116 cells in a volume of 100-200 μ L into the right flank of each mouse. The cell suspension may be mixed 1:1 with Matrigel to enhance tumor take rate and growth.
- 4. Experimental Workflow:





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References

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- 2. Discovery and evaluation of N-cyclopropyl- 2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective and orally efficacious inhibitor of vascular endothelial growth factor receptor-2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Cyclopropyl-2,4-difluoro-5-[[[2-(2-pyridinylamino)-5-thiazolyl]methyl]amino]benzamide | 639858-32-5 [chemicalbook.com]
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